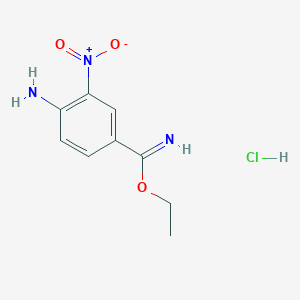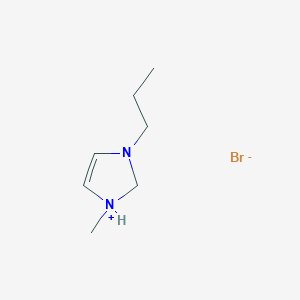
1H-Imidazolium, 1-methyl-3-propyl-, bromide
Übersicht
Beschreibung
1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It functions as a plasmodium inhibitor with anti-plasmodium activity .
Synthesis Analysis
The synthesis of 1-Methyl-3-propylimidazolium Bromide can be achieved from 1-Methylimidazole and 1-Bromopropane .Molecular Structure Analysis
The molecular formula of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is C7H13BrN2 . The molecular weight is 205.096 .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
1H-Imidazolium, 1-methyl-3-propyl-, bromide, as part of imidazolium salts, has been employed in the synthesis and characterization of iron(II) complexes. These complexes, featuring chelating N-heterocyclic carbene ligands, have shown promise in arylation Grignard-alkyl halide cross-coupling reactions. This application demonstrates the role of imidazolium salts in facilitating metal-catalyzed organic transformations, potentially enhancing the efficiency and scope of synthetic methodologies in organic chemistry (Meyer et al., 2011).
Corrosion Inhibition
Imidazolium-based ionic liquids, including those with a 1-methyl-3-propyl substituent, have been synthesized and evaluated for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions. These studies have revealed that such compounds can significantly enhance corrosion resistance, offering a promising approach for protecting metal surfaces in aggressive chemical environments (Subasree & Selvi, 2020).
Metal-Organic Frameworks (MOFs) Synthesis
The use of 1H-Imidazolium, 1-methyl-3-propyl-, bromide as a reaction medium for the synthesis and crystallization of metal-organic frameworks (MOFs) underscores its utility in the preparation of advanced materials. MOFs synthesized in imidazolium-based ionic liquids exhibit unique properties, such as thermal stability and luminescence, opening new avenues for material science research and applications (Liao & Huang, 2006).
Hydrogen Bonding Studies
Research on imidazolium-based ionic liquids, including 1H-Imidazolium, 1-methyl-3-propyl-, bromide, has provided insights into their hydrogen bonding characteristics. Studies utilizing NMR spectroscopy have explored the interactions between the bromide anion and the imidazolium cation, contributing to a deeper understanding of the physical properties of ionic liquids. This knowledge is crucial for designing ionic liquids with tailored properties for specific industrial and research applications (Balevičius et al., 2011).
Ionic Liquid-Based Polymers
The polymerization of imidazolium-based monomers, including 1H-Imidazolium, 1-methyl-3-propyl-, bromide derivatives, has led to the development of double hydrophilic block copolymers. These materials exhibit ionic responsiveness, making them of interest for various applications in materials science and engineering. The ability to manipulate the properties of these polymers through the choice of monomer and polymerization conditions opens up new possibilities for their use in technological applications (Vijayakrishna et al., 2008).
Eigenschaften
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJXSIVSWFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazolium, 1-methyl-3-propyl-, bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



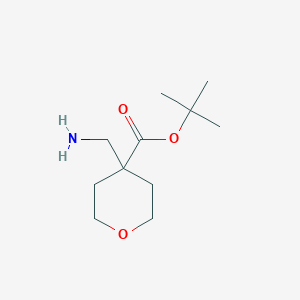
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)
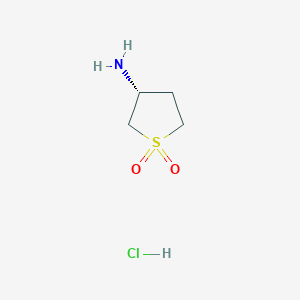


![Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B1530528.png)

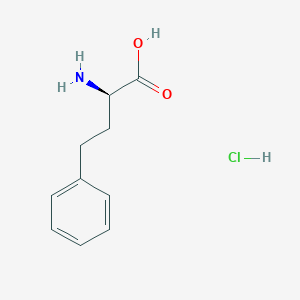
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
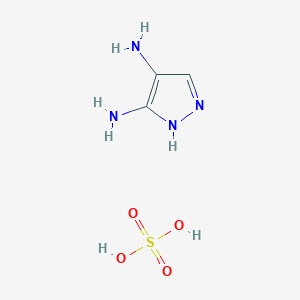

![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)
